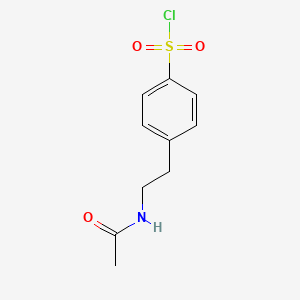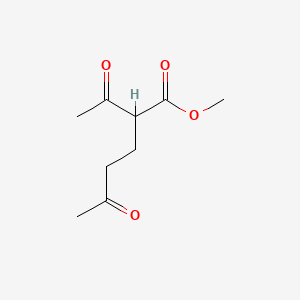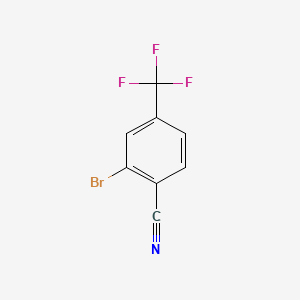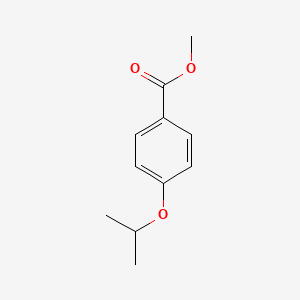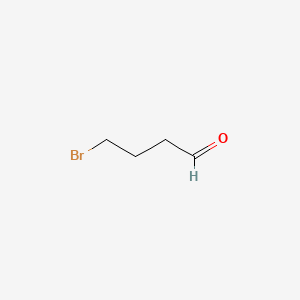
5-氨基甲苯-2-磺酰胺
描述
5-Aminotoluene-2-sulphonamide is a chemical compound that falls under the category of sulfonamides . Sulfonamides are a group of drugs that are known for their antibacterial properties .
Synthesis Analysis
The synthesis of sulfonamides, including 5-Aminotoluene-2-sulphonamide, often involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . Sulfonimidates, which are organosulfur species, have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates .Molecular Structure Analysis
Sulfonamides, including 5-Aminotoluene-2-sulphonamide, are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . The frontier molecular orbital (FMO) analysis is a useful property to determine molecular reactivity and electronic structure .Chemical Reactions Analysis
Sulfonamides, such as 5-Aminotoluene-2-sulphonamide, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . They have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates .Physical And Chemical Properties Analysis
The physical and chemical properties of sulfonamides can be influenced by their crystal structures. The polymorphism of a drug substance can have a deep impact on its physical and physicochemical properties such as chemical hardness, density, melting point, adsorption, chemical reactivity, solubility, dissolution rate, biological action, production, and formulation .科学研究应用
4-Amino-2-methylbenzenesulfonamide: A Comprehensive Analysis:
Antimicrobial Applications
One of the primary applications of 4-amino-2-methylbenzenesulfonamide is in the field of antimicrobial research. It has been shown to exhibit significant antibacterial activity against various bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The compound’s effectiveness is measured through minimum inhibitory concentration (MIC) using methods like broth microdilution .
Molecular Docking Studies
This compound is also used in molecular docking studies to predict how small molecules, like drugs or compounds, interact with a target, such as an enzyme or receptor. These studies help in understanding the compound’s efficacy and potential as a pharmaceutical agent .
Synthesis of Biologically Active Compounds
Sulfonamides, including 4-amino-2-methylbenzenesulfonamide, are key in synthesizing a variety of biologically significant compounds. These synthesized derivatives are crucial for developing new medications and treatments .
Chemical Data Analysis
The chemical properties of 4-amino-2-methylbenzenesulfonamide, such as molecular weight and structural formula, are analyzed for various scientific purposes. This data is essential for researchers working on chemical synthesis and related fields .
作用机制
Target of Action
4-Amino-2-methylbenzenesulfonamide, also known as 5-Aminotoluene-2-sulphonamide or 4-amino-2-methylbenzene-1-sulfonamide, is a type of sulfonamide compound . Sulfonamides are known for their wide range of pharmacological activities, such as antimicrobial, antimalarial, anticancer agents, antithyroid, anti-inflammatory, antidepressant, diuretic, and protease inhibitors . They have been found to exhibit significant antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Mode of Action
The mode of action of sulfonamides involves the inhibition of folic acid synthesis in bacteria, which is crucial for the synthesis of nucleic acids and the metabolism of amino acids . Specifically, sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a precursor of folic acid, and they competitively inhibit the enzyme dihydropteroate synthetase, preventing the incorporation of PABA into dihydrofolic acid, the immediate precursor of folic acid .
Biochemical Pathways
By inhibiting the synthesis of folic acid, sulfonamides prevent the formation of tetrahydrofolic acid, a coenzyme required for the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis . This inhibition affects the bacterial cell’s ability to replicate and divide, exerting a bacteriostatic effect .
Pharmacokinetics
They are metabolized in the liver and excreted primarily in the urine .
Result of Action
The result of the action of 4-amino-2-methylbenzenesulfonamide is the inhibition of bacterial growth and replication due to the disruption of folic acid synthesis . This leads to a decrease in the bacterial population, aiding in the resolution of bacterial infections .
Action Environment
The action of 4-amino-2-methylbenzenesulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption of sulfonamides . The efficacy of sulfonamides can also be reduced in the presence of bacterial resistance, which can occur through mutation or acquisition of resistance genes .
安全和危害
未来方向
Sulfonamides, including 5-Aminotoluene-2-sulphonamide, continue to be an important class of therapeutic agents. The increase in the number of new sulfonamide derivatives makes it necessary to study more rationally the chemical structure . The future of sulfonamides lies in the development of pharmacologically active derivatives of indole with sulfonamide scaffolds .
属性
IUPAC Name |
4-amino-2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGSUPFDLFLUAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10240617 | |
| Record name | 5-Aminotoluene-2-sulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10240617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminotoluene-2-sulphonamide | |
CAS RN |
94109-57-6 | |
| Record name | 4-Amino-2-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94109-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Aminotoluene-2-sulphonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094109576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Aminotoluene-2-sulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10240617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-aminotoluene-2-sulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








